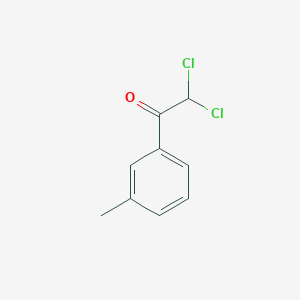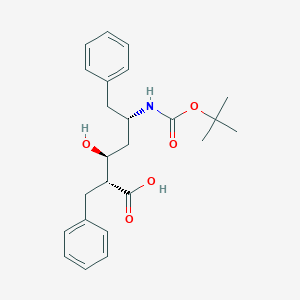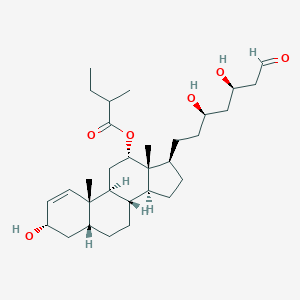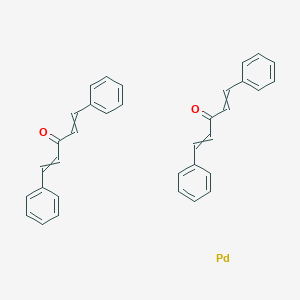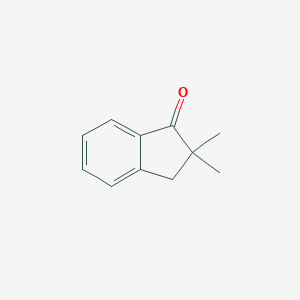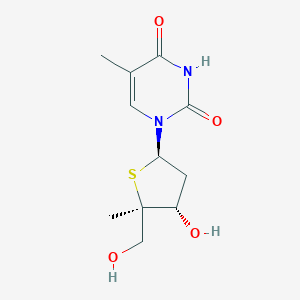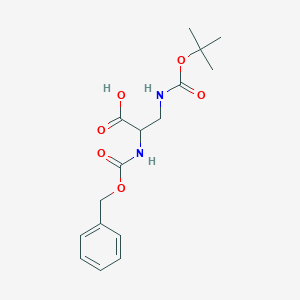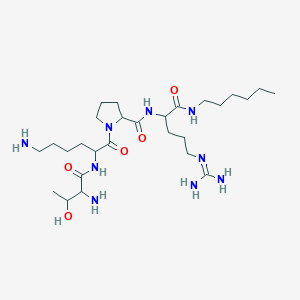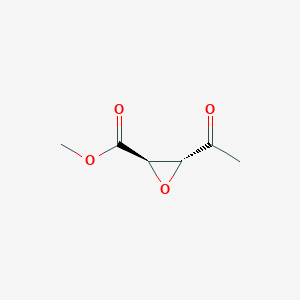
Methyl (2R,3R)-3-acetyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3R)-3-acetyloxirane-2-carboxylate, commonly known as methyl glycidate, is an organic compound with a molecular formula C6H8O4. It is a colorless liquid that is widely used in the chemical industry as a precursor to various pharmaceuticals, agrochemicals, and fragrances. The compound is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride.
Mecanismo De Acción
The mechanism of action of methyl glycidate is not well understood. However, studies have shown that it can act as a nucleophile and participate in various chemical reactions. For example, it can react with aldehydes and ketones to form oxiranes. It can also react with carboxylic acids to form esters.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of methyl glycidate. However, studies have shown that it is not toxic to human cells and does not have any significant adverse effects on human health. It is also not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl glycidate has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods without decomposition. However, it has some limitations. It is highly reactive and can be difficult to handle. It also has a low boiling point, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for the research and development of methyl glycidate. One area of interest is the synthesis of new pharmaceuticals and agrochemicals using methyl glycidate as a building block. Another area of interest is the development of new synthetic methods for methyl glycidate that are more efficient and environmentally friendly. Additionally, there is a need for more research on the biochemical and physiological effects of methyl glycidate to better understand its potential applications in various fields.
Conclusion
Methyl glycidate is an important organic compound that has numerous scientific research applications. It is easy to synthesize and purify, and it is relatively inexpensive. It is stable under normal laboratory conditions and can be stored for extended periods without decomposition. While there is limited research on its biochemical and physiological effects, it is not toxic to human cells and does not have any significant adverse effects on human health. There are several future directions for the research and development of methyl glycidate, including the synthesis of new pharmaceuticals and agrochemicals and the development of new synthetic methods.
Métodos De Síntesis
Methyl glycidate is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or recrystallization to obtain pure methyl glycidate. The yield of the reaction is typically around 70-80%.
Aplicaciones Científicas De Investigación
Methyl glycidate has numerous scientific research applications. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. For example, it is used in the synthesis of the antihypertensive drug cilazapril and the anticonvulsant drug levetiracetam. It is also used in the synthesis of fragrances such as jasmine and lily of the valley.
Propiedades
Número CAS |
153763-78-1 |
|---|---|
Nombre del producto |
Methyl (2R,3R)-3-acetyloxirane-2-carboxylate |
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
methyl (2R,3R)-3-acetyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-3(7)4-5(10-4)6(8)9-2/h4-5H,1-2H3/t4-,5+/m0/s1 |
Clave InChI |
GIQPTLIRJQRTCZ-CRCLSJGQSA-N |
SMILES isomérico |
CC(=O)[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CC(=O)C1C(O1)C(=O)OC |
SMILES canónico |
CC(=O)C1C(O1)C(=O)OC |
Sinónimos |
Oxiranecarboxylic acid, 3-acetyl-, methyl ester, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



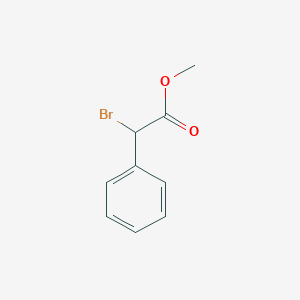
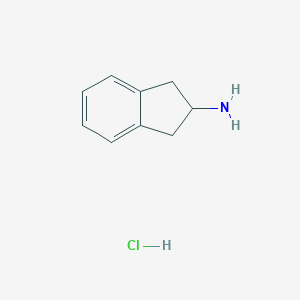
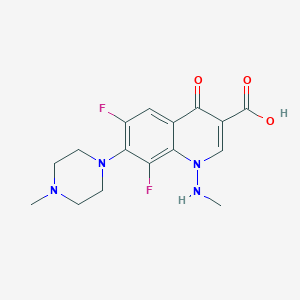
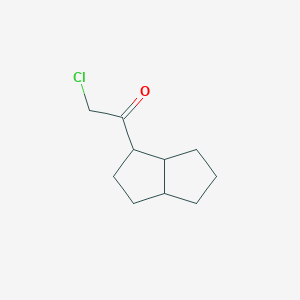
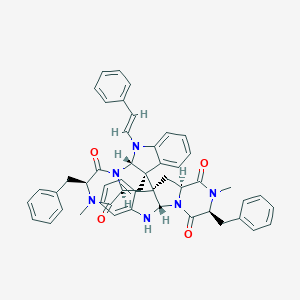
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)
